2-(2-Hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate
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Overview
Description
This compound is a chemical substance with the molecular formula C22H25N3O4S1. It is intended for research use only and is not intended for human or veterinary use1.
Synthesis Analysis
The synthesis of such compounds often involves a series of chemical reactions2. However, the specific synthesis process for this compound is not readily available in the retrieved sources.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C22H25N3O4S1. However, the specific structural details are not provided in the retrieved sources.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the retrieved sources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the retrieved sources.Scientific Research Applications
Synthesis and Chemical Properties
- Studies have focused on synthesizing derivatives of benzothiazepin, exploring their potential as biologically active heterocycles (Solodukhin, Peregudov, Vorontsov, & Chkanikov, 2004).
- Research has also been conducted on the synthesis of compounds like 1,3,4,5-tetrahydro-10H-pyrrolo[3,4-b][1,5]benzodiazepine-1,4-dione, demonstrating the versatility of these compounds in chemical synthesis (Matsuo, Kawanishi, Kobayashi, & Ueno, 2005).
- The creation of optically active benzothiazepin-4-ones through ring transformation has been a subject of research, highlighting the compound's importance in the development of new chemical structures (Ali, Ahmad, Leistner, & Liebscher, 2000).
Pharmaceutical and Biological Applications
- A study on the synthesis of novel piperazine derivatives, including those related to benzothiazepin, reveals potential applications in the pharmaceutical industry (Hai-tao, 2011).
- The antimicrobial activity of new pyridine derivatives, incorporating benzothiazepin structures, suggests their potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
- Research into 1,5-benzothiazepine derivatives, such as CRD-401, and their effects on smooth muscle, demonstrates the compound's pharmacological relevance (Nagao, Sato, Iwasawa, Takada, & Ishida, 1972).
Safety And Hazards
The safety and hazards associated with this compound are not detailed in the retrieved sources.
Future Directions
The future directions for research involving this compound are not detailed in the retrieved sources.
Please note that this analysis is based on the information available from the retrieved sources and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.
properties
IUPAC Name |
2-(2-hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c26-13-14-28-15-16-29-22(27)25-11-9-24(10-12-25)21-17-5-1-3-7-19(17)30-20-8-4-2-6-18(20)23-21/h1-8,26H,9-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXHTKGPVLDSCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)C(=O)OCCOCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quetiapine Carboxylate Impurity |
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